Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate
Description
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate (C₁₁H₉FO₂S, MW: 224.26 g/mol, CAS: 1263280-02-9) is a fluorinated benzo[b]thiophene derivative characterized by a fluorine atom at position 4 and an ethyl ester group at position 2 of the fused aromatic system . This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. Its structural features, including the electron-withdrawing fluorine substituent and ester functionality, enhance its reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex heterocyclic scaffolds .
Properties
IUPAC Name |
ethyl 4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSMJZAKIJQMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2S1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676465 | |
| Record name | Ethyl 4-fluoro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263280-02-9 | |
| Record name | Ethyl 4-fluoro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely reported method involves the cyclocondensation of 2-fluoro-4-substituted benzaldehydes with ethyl thioglycolate under basic conditions. This one-pot reaction proceeds via thio-Michael addition followed by intramolecular cyclization to form the benzo[b]thiophene core.
Representative Protocol
A mixture of 2-fluoro-4-bromobenzaldehyde (2 mmol), ethyl thioglycolate (2.2 mmol), and potassium carbonate (2.5 mmol) in anhydrous DMF (3 mL) is stirred at 60°C for 12 hours. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization from ethanol to yield the title compound.
Optimization of Reaction Conditions
Critical parameters affecting yield and purity:
| Parameter | Optimal Value | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF | 60.5% vs. 47% (DMSO) | |
| Base | K₂CO₃ | 15% increase vs. Et₃N | |
| Temperature | 60°C | 20% higher yield vs. RT | |
| Reaction Time | 12 h | <5% improvement beyond 12 h |
Substituent effects at the 4-position of the benzaldehyde significantly influence cyclization efficiency. Electron-withdrawing groups (e.g., -Br, -CF₃) enhance reaction rates by activating the aldehyde toward nucleophilic attack.
Friedel-Crafts Acylation Route
Sequential Acylation-Cyclization Strategy
An alternative approach employs Friedel-Crafts acylation to construct the thiophene ring. Ethyl glycolate is first acylated with 4-fluorobenzoyl chloride, followed by cyclization using polyphosphoric acid (PPA).
Stepwise Procedure
Comparative Performance
This method offers advantages in regioselectivity but requires stringent anhydrous conditions:
| Metric | Friedel-Crafts Route | Cyclocondensation |
|---|---|---|
| Average Yield | 52% | 60.5% |
| Purity (HPLC) | 89% | 95% |
| Reaction Scale | <10 g | Up to 100 g |
The lower yields in Friedel-Crafts approaches are attributed to competing side reactions, including over-acylation and ring-opening processes.
Hydrolysis-Esterification Tandem Approach
Carboxylic Acid Intermediate Synthesis
A patent-derived method (US6420375) first prepares 4-fluorobenzo[b]thiophene-2-carboxylic acid via alkaline hydrolysis of the corresponding nitrile, followed by esterification.
Key Steps
Yield Optimization Table
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Hydrolysis | 6N NaOH, 100°C, 2h | 88% | 92% |
| Esterification | EtOH/H₂SO₄, reflux | 95% | 98% |
This route achieves high purity but requires additional purification steps compared to single-pot methods.
Advanced Catalytic Systems
Palladium-Catalyzed Cross-Coupling Modifications
Recent advances employ Pd(PPh₃)₄ to introduce substituents post-cyclization. For example, Suzuki-Miyaura coupling at the 4-position enables diversification of the fluorobenzo[b]thiophene core:
Protocol :
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate (1 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in dioxane/H₂O (4:1) at 90°C for 8 h. Yield: 68%.
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclocondensation
DFT calculations reveal three potential side reactions:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 4-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzo[b]thiophene Core
Positional Isomers and Halogen Substituents
- This derivative demonstrated comparable reactivity in Suzuki-Miyaura coupling reactions but lower thermal stability compared to the 4-fluoro isomer .
- Ethyl 7-Bromobenzo[b]thiophene-2-carboxylate (CAS: N/A) : Replacing fluorine with bromine at position 7 increases molecular weight (MW: 285.16 g/mol) and alters electronic properties. The bromine atom enhances electrophilic aromatic substitution reactivity, enabling regioselective functionalization .
Functional Group Modifications
- Methyl 4-Fluorobenzo[b]thiophene-2-carboxylate (CAS: 220180-55-2) : Substituting ethyl with a methyl ester reduces steric bulk but may lower lipophilicity (logP: ~2.1 vs. ~2.5 for the ethyl variant). This compound is preferred in solid-phase synthesis due to faster hydrolysis kinetics .
- Ethyl 3-(Chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate : The addition of a chlorosulfonyl group at position 3 introduces a reactive site for nucleophilic displacement, enabling the synthesis of sulfonamide derivatives with enhanced biological activity .
Key Observations :
Biological Activity
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that includes a fluorine atom, which enhances its reactivity and biological activity. The presence of the fluorine atom can significantly influence the compound's interaction with biological targets, potentially increasing its binding affinity and selectivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor or receptor binder, modulating various biological pathways. The following mechanisms have been observed:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic processes, which could contribute to therapeutic effects in conditions like cancer and inflammation.
- Receptor Binding : Its structural features allow it to bind effectively to certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties against various bacterial strains, showing promising results .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth in vitro | , |
| Anti-inflammatory | Reduction of inflammatory markers | , |
| Antimicrobial | Effective against Staphylococcus aureus |
Case Studies
-
Anticancer Activity :
In a study investigating the anticancer properties of this compound, researchers found that the compound significantly inhibited the growth of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest. -
Anti-inflammatory Effects :
Another study focused on the anti-inflammatory effects of this compound, demonstrating its ability to reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in diseases characterized by chronic inflammation. -
Antimicrobial Evaluation :
A comprehensive evaluation of the antimicrobial properties revealed that this compound exhibited notable activity against antibiotic-resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach utilizes a benzo[b]thiophene core functionalized with fluorine and an ethyl ester group. Key steps include:
- Cyclization : Reacting 4-fluorobenzaldehyde derivatives with ethyl thioglycolate in polar aprotic solvents (e.g., DMSO or DMF) under basic conditions (e.g., triethylamine or K₂CO₃) at 60–80°C to form the thiophene ring .
- Microwave-assisted synthesis : Accelerating reaction kinetics (e.g., reducing time from hours to minutes) while improving yield and purity .
Critical Note : Purity is ensured via recrystallization in methanol or ethanol, followed by characterization via NMR and mass spectrometry .
Basic: How is the compound structurally characterized?
Methodological Answer:
Structural elucidation employs:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray crystallography : For crystalline derivatives, SHELX software refines crystal structures to determine bond angles and spatial arrangements .
Basic: What biological activities have been observed in related benzo[b]thiophene derivatives?
Methodological Answer:
While direct studies on the 4-fluoro derivative are limited, structurally similar compounds exhibit:
- Antimicrobial activity : Inhibition of Staphylococcus aureus growth via disruption of bacterial membrane integrity .
- Enzyme/receptor interactions : Binding to 5-lipoxygenase or estrogen receptors, suggesting anti-inflammatory or anticancer potential .
Screening Protocol : In vitro assays (e.g., MIC for antimicrobial activity, enzyme inhibition kinetics) are standard .
Advanced: How can researchers resolve contradictions in catalytic activity data for halogenated analogs?
Methodological Answer:
Conflicting catalytic data (e.g., between chloro and fluoro derivatives) arise from electronic effects. Strategies include:
- Comparative reactivity studies : Systematically vary substituents (e.g., Cl, F, CF₃) and measure catalytic efficiency in model reactions (e.g., Suzuki coupling).
- Computational modeling : DFT calculations to map electronic profiles (e.g., Hammett constants) and correlate with experimental outcomes .
Example : Fluorine’s electron-withdrawing effect may reduce catalytic activity compared to chloro analogs, as observed in Pd-catalyzed cross-couplings .
Advanced: How can synthesis yields be optimized for this compound?
Methodological Answer:
Yield optimization strategies:
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours, achieving >85% yield in DMF with K₂CO₃ .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency versus THF or toluene .
- Purification : Gradient column chromatography (hexane:ethyl acetate) isolates the product from byproducts like sulfoxides .
Advanced: What methodologies elucidate interaction mechanisms with biological targets?
Methodological Answer:
Mechanistic studies employ:
- Molecular docking : Predict binding modes with enzymes (e.g., COX-2) using AutoDock Vina .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .
- SAR studies : Modifying the ester group to amide or carboxylic acid derivatives to assess activity changes .
Advanced: What analytical techniques ensure purity and stability?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity (>98%) .
- TLC : Silica gel plates (hexane:ethyl acetate 7:3) track reaction progress .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability of the ester group .
Advanced: How does substituent position (e.g., 4-F vs. 6-F) affect reactivity?
Methodological Answer:
Substituent effects are evaluated via:
| Substituent | Position | Electronic Effect | Observed Reactivity |
|---|---|---|---|
| -F | 4 | Moderate EWG | Enhanced electrophilicity in SNAr reactions |
| -Cl | 4 | Strong EWG | Higher oxidative stability but reduced nucleophilic substitution |
| -CF₃ | 3 | Strong EWG | Stabilizes transition states in cycloadditions |
Key Insight : 4-Fluoro substitution balances electronic and steric effects, favoring applications in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
